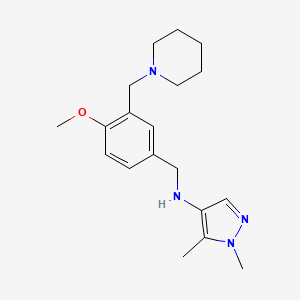
N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a benzyl group, which is further modified with a methoxy group and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route starts with the preparation of the benzyl pyrazole intermediate, followed by the introduction of the piperidinylmethyl group through nucleophilic substitution. The methoxy group is usually introduced via methylation of a hydroxyl precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The piperidinylmethyl group may facilitate binding to receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
- N-(3-(Piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine
Comparison: N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the methoxy and piperidinylmethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced receptor binding affinity or improved pharmacokinetic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H28N4O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C19H28N4O/c1-15-18(13-21-22(15)2)20-12-16-7-8-19(24-3)17(11-16)14-23-9-5-4-6-10-23/h7-8,11,13,20H,4-6,9-10,12,14H2,1-3H3 |
InChI Key |
JZFJRVYYRBCVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=C(C=C2)OC)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10917470.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917478.png)
![(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10917482.png)
![azepan-1-yl(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10917486.png)
![ethyl 4-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B10917490.png)
![2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10917494.png)
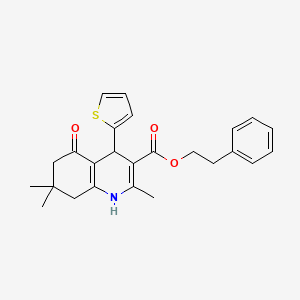
![N'-{3-nitro-4-methylbenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10917513.png)
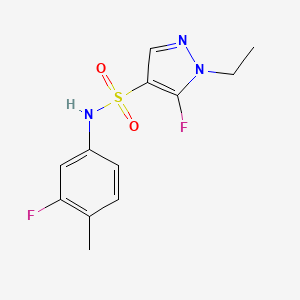
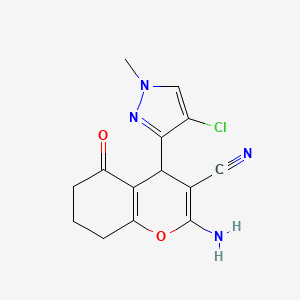
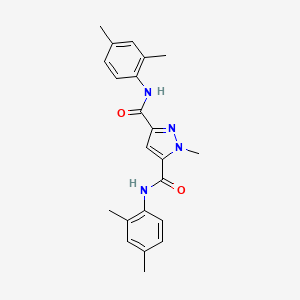

![3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917540.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917573.png)
